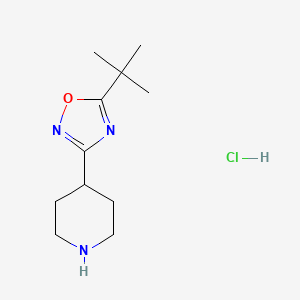
Chlorhydrate de 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms, known for its unique bioisosteric properties and a wide spectrum of biological activities .
Applications De Recherche Scientifique
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
The primary targets of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride are currently unknown. This compound is a derivative of 1,2,4-oxadiazole, which is known to be a bioactive motif present in several natural products . .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the lack of specific information about the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the known activities of 1,2,4-oxadiazole derivatives, it’s plausible that this compound could influence a variety of cellular processes and pathways .
Result of Action
Given the known bioactivities of 1,2,4-oxadiazole derivatives, it’s possible that this compound could have a range of effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit various biological activities .
Cellular Effects
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines .
Molecular Mechanism
Compounds with a 1,2,4-oxadiazole core have been reported to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator of both differentiation and cellular proliferation .
Méthodes De Préparation
The synthesis of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Comparaison Avec Des Composés Similaires
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used in the fabrication of bistable nonvolatile memory devices.
N-(1-acetylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide: Exhibits antifungal activities.
4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid, pinacol ester: Used in various synthetic applications.
These compounds share the 1,2,4-oxadiazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.
Propriétés
IUPAC Name |
5-tert-butyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQBBHDAPGPKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)


![2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)

![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)


![4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2463022.png)
methanone](/img/structure/B2463024.png)

![5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2463030.png)
![2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2463032.png)
